4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Description

Properties

IUPAC Name |

6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWCFGBLAMCSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)NC1=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873594, DTXSID40873593 | |

| Record name | 6-Amino-5-(hydroxyimino)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-5-nitroso-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-48-6, 5451-33-2, 749191-11-5 | |

| Record name | 6-Amino-5-nitroso-2-thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, monoammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1672-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-(hydroxyimino)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-5-nitroso-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, monoammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for easy interpretation.

Chemical Structure and Properties

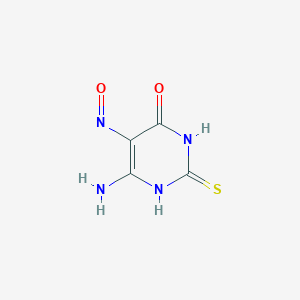

This compound is a heterocyclic compound belonging to the pyrimidine family.[1] Its structure is characterized by a pyrimidine ring substituted with an amino group at position 4, a hydroxyl group at position 6, a mercapto (thiol) group at position 2, and a nitroso group at position 5.[1] This combination of functional groups imparts diverse chemical reactivity and significant biological potential.[1]

The presence of the mercapto group allows for tautomerism, existing in both thiol and thione forms. The IUPAC name for the more stable thione form is 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one[1] |

| CAS Number | 1672-48-6[1] |

| Molecular Formula | C₄H₄N₄O₂S[1] |

| Molecular Weight | 172.17 g/mol [1] |

| Canonical SMILES | C1(=C(NC(=S)NC1=O)N)N=O[1] |

| InChI | InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)[1] |

| InChI Key | UOWCFGBLAMCSFY-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of the compound.

| Property | Value |

| XLogP3 | -0.7 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

| Exact Mass | 172.00549656 Da |

| Monoisotopic Mass | 172.00549656 Da |

| Topological Polar Surface Area | 129 Ų |

| Heavy Atom Count | 11 |

Data sourced from PubChem CID 2724406.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 4-amino-6-hydroxy-2-mercaptopyrimidine, followed by nitrosation at the 5-position.

Synthesis Workflow

The logical flow of the synthesis is depicted below.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine (Precursor)

This protocol is adapted from a known method for the synthesis of the non-nitrosated precursor.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate and thiourea in a 1:1 molar ratio in methanol.

-

Addition of Base: Add a sodium alkoxide base, such as sodium methoxide, to the mixture to catalyze the cyclocondensation reaction.

-

Reflux: Heat the reaction mixture to reflux for a period of 1-4 hours.[1] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and add water.

-

Neutralization and Precipitation: Neutralize the solution with an acid (e.g., acetic acid) to precipitate the product.

-

Isolation: Collect the crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine by filtration, wash with cold water, and dry under vacuum.[2]

Experimental Protocol: Nitrosation

This protocol describes the subsequent nitrosation of the synthesized precursor.

-

Dissolution: Dissolve the 4-amino-6-hydroxy-2-mercaptopyrimidine precursor in glacial acetic acid.

-

Cooling: Cool the solution to 0-5°C in an ice bath.

-

Addition of Nitrite: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled pyrimidine solution while maintaining the temperature below 5°C. The optimal pH for this reaction is between 3 and 4.[1]

-

Reaction: Stir the mixture at 0-5°C for 1-2 hours. The formation of a colored precipitate indicates product formation.

-

Isolation: Collect the precipitate by filtration.

-

Purification: Wash the product with cold water and then with a small amount of cold ethanol to remove impurities. Dry the final product, this compound, under vacuum.

Biological Activities and Applications

This pyrimidine derivative has been investigated for several biological activities, with its role as a scaffold for adenosine receptor antagonists being the most prominent.

Adenosine A₃ Receptor Antagonism

The primary area of interest for this compound and its derivatives is their activity as antagonists of the A₃ adenosine receptor.[1] The A₃ receptor is a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, making it a target for conditions like inflammation, cancer, and cardiac ischemia. While the parent compound, 4-amino-6-hydroxy-2-mercaptopyrimidine, shows very low affinity for the A₃ receptor, specific substitutions on the pyrimidine core can lead to highly potent and selective antagonists.[3]

| Compound | A₃ Ki (nM) | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₂ₑ Ki (nM) |

| 4-Amino-6-hydroxy-2-mercaptopyrimidine (Parent) | >1000 | - | - | - |

| Optimized Derivative (5m) * | 3.5 | >1000 | >1000 | >1000 |

Derivative 5m is a structurally related analog where specific alkyl and aryl groups have been added to the parent scaffold to optimize binding affinity.[3] Data compiled from studies on mercaptopyrimidine-based A₃ adenosine receptor antagonists.[1][3]

Antimicrobial and Antioxidant Activity

Key Signaling Pathway: A₃ Adenosine Receptor

As an antagonist, this class of compounds works by blocking the A₃ adenosine receptor. This receptor is primarily coupled to inhibitory G proteins (Gᵢ), which, upon activation by an agonist like adenosine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger.

Caption: A₃ Adenosine Receptor signaling pathway.

Experimental Protocols for Biological Assays

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

Protocol: Adenosine A₃ Receptor Competition Binding Assay

This radioligand binding assay is used to determine the affinity (Kᵢ value) of the test compound.

-

Membrane Preparation: Use cell membranes from a cell line stably expressing the human A₃ adenosine receptor (e.g., CHO cells).

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a microtiter plate, combine:

-

Cell membranes (providing the receptor).

-

A specific A₃ receptor radioligand (e.g., [¹²⁵I]AB-MECA) at a fixed concentration near its Kₑ value.

-

Increasing concentrations of the unlabeled test compound (this compound).

-

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) and then determine the Kᵢ value using the Cheng-Prusoff equation.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Perform serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of the compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Test Solutions: Prepare various concentrations of the test compound in methanol.

-

Reaction: In a microtiter plate or cuvettes, mix the DPPH solution with the test compound solutions. Include a control (DPPH solution with methanol only).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically ~517 nm) using a spectrophotometer.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

References

An In-depth Technical Guide to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique molecular structure, featuring amino, hydroxyl, mercapto, and nitroso functional groups, confers a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound and its derivatives. Notably, derivatives of the core 4-amino-6-hydroxy-2-mercaptopyrimidine structure have been identified as highly potent and selective antagonists of the A3 adenosine receptor, a promising target for various therapeutic interventions. This document details experimental protocols for relevant biological assays and visualizes the key signaling pathway associated with its mechanism of action, offering a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound, also known by its synonym 6-Amino-5-nitroso-2-thiouracil, is a pyrimidine derivative. The presence of multiple functional groups allows for a variety of chemical reactions, including oxidation of the mercapto group and nucleophilic substitution at the amino and mercapto positions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄N₄O₂S | PubChem |

| Molecular Weight | 172.17 g/mol | PubChem |

| CAS Number | 1672-48-6 | PubChem |

| IUPAC Name | 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one | PubChem |

| Appearance | Data not available | - |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Synthesis

A general synthesis for the precursor, 4-amino-6-hydroxy-2-mercaptopyrimidine, involves the condensation of ethyl cyanoacetate and thiourea in the presence of a base. The subsequent nitrosation at the 5-position would yield the target compound.

Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine (Precursor)

A reported method for the synthesis of the non-nitrosated precursor involves the reaction of ethyl cyanoacetate with thiourea.

Experimental Protocol:

-

0.57 g of ethyl cyanoacetate and 0.38 g of thiourea are heated under reflux in 3 ml of methanol.

-

1.17 g of the sodium salt of 2-hydroxypyridine is added as a catalyst.

-

After the reaction is complete, 4 ml of water is added.

-

The solution is neutralized with 0.58 ml of acetic acid to precipitate the product.

-

The resulting monohydrate crystals are collected. The reported yield for this reaction is 82%.

Nitrosation to form this compound

While a specific detailed protocol for the nitrosation of 4-amino-6-hydroxy-2-mercaptopyrimidine was not found in the available literature, a general method for nitrosating similar pyrimidine structures can be inferred. This typically involves the use of a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a mineral acid), under controlled temperature conditions.

General Experimental Workflow for Nitrosation:

References

An In-depth Technical Guide to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, also known as 6-Amino-5-nitroso-2-thiouracil. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, spectral analysis, and biological activities, including its potential as an A3 adenosine receptor antagonist, an antimicrobial agent, and an antioxidant.

Chemical and Physical Properties

This compound is a heterocyclic organic compound belonging to the pyrimidine family. Its structure is characterized by a pyrimidine ring substituted with an amino group, a hydroxyl group, a mercapto group, and a nitroso group. These functional groups contribute to its chemical reactivity and diverse biological activities.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₄N₄O₂S | [2] |

| Molecular Weight | 172.17 g/mol | [2] |

| IUPAC Name | 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one | [2] |

| CAS Number | 1672-48-6 | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| XLogP3 | -0.7 | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Data | Source |

| FT-IR (KBr Wafer) | Characteristic peaks for functional groups are expected. Specific peak data is not readily available in the literature for the final compound. However, related pyrimidine structures show characteristic N-H, C=O, C=S, and N=O stretching vibrations. | [2] |

| ¹H NMR | Specific chemical shifts for the title compound are not readily available in the literature. For the related compound 6-Amino-4-hydroxy-2-mercaptopyrimidine, signals are observed at approximately δ 11.41 (s, 1H, O(4)H), 5.46 (s, 2H, NH₂), and 4.50 (s, 1H, C(5)H) in DMSO-d₆. | [3] |

| ¹³C NMR | Specific chemical shifts for the title compound are not readily available in the literature. | |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 172 | [2] |

| UV-Vis | Specific absorption maxima are not readily available in the literature. |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from the condensation of ethyl cyanoacetate and thiourea to form 4-Amino-6-hydroxy-2-mercaptopyrimidine, followed by nitrosation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add equimolar amounts of ethyl cyanoacetate and thiourea.

-

Reflux: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After completion of the reaction, cool the mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Purification: Filter the precipitate, wash with water and ethanol, and dry to obtain 4-Amino-6-hydroxy-2-mercaptopyrimidine.

Step 2: Nitrosation of 4-Amino-6-hydroxy-2-mercaptopyrimidine

-

Dissolution: Suspend the 4-Amino-6-hydroxy-2-mercaptopyrimidine obtained in the previous step in water or a suitable solvent.

-

Nitrosating Agent: Add a solution of sodium nitrite (NaNO₂) to the suspension.

-

Acidification: Cool the mixture in an ice bath and slowly add a mineral acid (e.g., hydrochloric acid or sulfuric acid) dropwise while maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at low temperature for a specified period. The formation of the nitroso compound is often indicated by a color change.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry to yield this compound.

Caption: Synthetic pathway for this compound.

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest for drug discovery and development.

A3 Adenosine Receptor Antagonism

Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine have been identified as potent and selective antagonists of the A3 adenosine receptor (A₃AR). The A₃AR is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonism of this receptor can modulate various physiological processes, including inflammation and cell proliferation.

| Biological Target | Activity | Value | Source |

| A₃ Adenosine Receptor | Antagonist (Kᵢ for a potent derivative) | 3.5 nM |

Signaling Pathway of A3 Adenosine Receptor Antagonism

An antagonist like this compound would block the binding of the endogenous agonist (adenosine) to the A₃AR, thereby preventing the downstream signaling cascade.

Caption: A3 Adenosine Receptor signaling pathway and antagonism.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for the parent compound are not widely available, related pyrimidine derivatives have shown activity against various bacterial strains.

| Bacterial Strain | Activity (MIC) | Source |

| Escherichia coli | Data not available | |

| Staphylococcus aureus | Data not available |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Caption: Workflow for antimicrobial susceptibility testing.

Antioxidant Activity

The presence of the amino, hydroxyl, and mercapto groups suggests that this compound may possess antioxidant properties by acting as a free radical scavenger.

| Assay | Activity (IC₅₀) | Source |

| DPPH Radical Scavenging | Data not available |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Preparation of Compound Solutions: Prepare a series of dilutions of this compound in methanol.

-

Reaction: In a 96-well plate or cuvettes, mix the DPPH solution with the compound solutions. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration of the compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.[2][4]

Caption: Principle of the DPPH radical scavenging assay.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical functionality that translates into a spectrum of biological activities. Its potential as an A3 adenosine receptor antagonist, coupled with its antimicrobial and antioxidant properties, makes it a valuable scaffold for further investigation in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related pyrimidine derivatives. Further studies are warranted to fully elucidate its mechanism of action and to obtain more comprehensive quantitative data on its biological effects.

References

In-Depth Technical Guide to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine (CAS 1672-48-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental protocols related to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine (AHMP), also known by its synonym 6-Amino-5-nitroso-2-thiouracil. This document is intended to be a thorough resource, consolidating available data to facilitate further research and development.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by its functional groups which impart a range of chemical reactivities and potential biological functions. It is typically an orange-brown powder.[1]

| Property | Value | Reference |

| CAS Number | 1672-48-6 | [1] |

| Molecular Formula | C₄H₄N₄O₂S | [1] |

| Molecular Weight | 172.17 g/mol | [1] |

| Appearance | Orange-brown powder | [1] |

| Melting Point | >240 °C | [1] |

| Boiling Point (est.) | 515.6 °C at 760 mmHg | [1] |

| Density (est.) | 1.597 g/cm³ | [1] |

| pKa (Predicted) | 6.16 ± 0.25 | [1] |

| IUPAC Name | 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one |

Synthesis and Characterization

The synthesis of AHMP generally involves a multi-step process starting from simpler pyrimidine precursors, including condensation and nitrosation reactions.[1] A common route involves the synthesis of the precursor 4-amino-6-hydroxy-2-mercaptopyrimidine, followed by nitrosation.

Experimental Protocol: Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine (Precursor)

A plausible synthesis route for the precursor involves the condensation of ethyl cyanoacetate and thiourea.

Materials:

-

Ethyl cyanoacetate

-

Thiourea

-

Methanol

-

Sodium salt of 2-hydroxypyridine

-

Acetic acid

-

Water

Procedure:

-

A mixture of ethyl cyanoacetate (0.57 g) and thiourea (0.38 g) is heated under reflux in methanol (3 ml).

-

The sodium salt of 2-hydroxypyridine (1.17 g) is added to the mixture.

-

After the reaction is complete, water (4 ml) is added.

-

The solution is neutralized with acetic acid (0.58 ml) to precipitate the product.

-

The resulting crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate are collected.

This method has a reported yield of 82%.

Experimental Protocol: Nitrosation of 6-Amino-2-thiouracil

The final step to produce AHMP is the nitrosation of the precursor.

Materials:

-

6-amino-2-thiouracil (or 4-amino-6-hydroxy-2-mercaptopyrimidine)

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Water

Procedure:

-

6-aminouracil is suspended in hot water (80°C).

-

Glacial acetic acid is added to neutralize the solution, causing the 6-aminouracil to begin to precipitate.

-

An additional volume of glacial acetic acid is added.

-

A solution of sodium nitrite in water is then cautiously added to the two-phase system (solid-liquid).

-

The rose-red nitroso compound (AHMP) separates almost immediately.

-

The precipitate is collected by filtration and washed with ice water.

Spectral Data

| Spectral Data for 6-Amino-2-thiouracil Derivatives | |

| ¹H NMR | Signals for NH, C₆–NH₂, and C₅–H protons of the uracil ring are typically observed. Chemical shifts are sensitive to substitution on the ring. |

| ¹³C NMR | The chemical shifts of the carbonyl and thiocarbonyl carbons, as well as the carbons of the pyrimidine ring, are characteristic and can be used to distinguish between isomers. |

Biological Activities and Uses

AHMP and related thiouracil derivatives have been investigated for a variety of biological activities and applications.

Antimicrobial and Antioxidant Activity

Studies have suggested that AHMP possesses antimicrobial properties against various bacterial strains and also exhibits antioxidant activity by scavenging free radicals.[1]

Enzyme Inhibition

Preliminary research indicates that AHMP may act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential for further investigation in drug development.[1]

Adenosine A₃ Receptor Antagonism

One of the most promising areas of research for AHMP is its potential role as an antagonist of the adenosine A₃ receptor.[1] These receptors are implicated in various physiological and pathological processes, including inflammation and cancer.

Metal Chelation and Analytical Applications

The structure of AHMP, containing sulfur and nitrogen atoms, makes it an effective chelating agent for heavy metal ions.[1] This property is utilized in analytical chemistry for the detection and quantification of metal ions and in environmental applications for the detoxification of contaminated soil and water.[1] Studies on the related compound 4-amino-6-hydroxy-2-mercaptopyrimidine have shown the formation of stable complexes with divalent metal ions like Zn(II) and Cd(II).

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of AHMP. Researchers should optimize these protocols for their specific experimental conditions.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: Workflow for Antimicrobial Susceptibility Testing.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Caption: Workflow for DPPH Radical Scavenging Assay.

Signaling Pathways

Adenosine A₃ Receptor Signaling

As a potential antagonist, AHMP would block the downstream signaling initiated by the activation of the adenosine A₃ receptor. This receptor primarily couples to Gᵢ and Gq proteins, leading to the inhibition of adenylyl cyclase and activation of phospholipase C, respectively.

Caption: Adenosine A₃ Receptor Signaling Pathway and the antagonistic action of AHMP.

Conclusion

This compound is a versatile heterocyclic compound with a range of interesting chemical and biological properties. Its potential as an antimicrobial agent, antioxidant, enzyme inhibitor, and particularly as an adenosine A₃ receptor antagonist, makes it a valuable subject for further research in medicinal chemistry and drug development. Furthermore, its metal-chelating properties offer opportunities in analytical and environmental sciences. This guide provides a foundational understanding and practical protocols to aid researchers in their investigation of this promising molecule.

References

physical and chemical properties of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. The document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and biochemical characteristics of this pyrimidine derivative. This guide covers its fundamental properties, proposed synthesis and analysis methodologies, and its role as a potential modulator of cellular signaling pathways, particularly as an antagonist of the A3 adenosine receptor. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidine family. Its structure is characterized by the presence of multiple functional groups—amino, hydroxyl, mercapto, and nitroso moieties—which contribute to its distinct chemical reactivity and significant biological activity.[1] These functional groups make it a subject of interest in medicinal chemistry, particularly for its potential interactions with biological macromolecules.[1] Emerging research has highlighted its role as a potential antimicrobial agent, an antioxidant, and an enzyme inhibitor.[1] Notably, derivatives of this compound have shown high affinity as antagonists for the A3 adenosine receptor (A3AR), suggesting its potential in the development of therapies for conditions where this receptor is implicated.[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, other values are based on computational predictions and estimations.

General and Physical Properties

| Property | Value | Source |

| Appearance | Orange to Very Dark Orange Solid | [2] |

| Melting Point | >300 °C | [3] |

| Solubility | Slightly soluble in 0.1N NaOH (with sonication) | [2][3] |

| pKa (Predicted) | 6.16 ± 0.25 | [2] |

| Refractive Index (Estimated) | 1.6440 | [2] |

Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C4H4N4O2S | [4] |

| Molecular Weight | 172.17 g/mol | [4][5] |

| IUPAC Name | 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one | [4] |

| Canonical SMILES | C1(=C(NC(=S)NC1=O)N)N=O | [4] |

| InChI Key | UOWCFGBLAMCSFY-UHFFFAOYSA-N | [4] |

| CAS Number | 1672-48-6 | [4][5] |

| PubChem CID | 2724406 | [4] |

| Synonyms | 6-Amino-5-nitroso-2-thiouracil, 6-Amino-5-nitroso-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | [4] |

| XLogP3 (Computed) | -0.7 | [4] |

Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-stage process: first, the synthesis of the precursor, 4-Amino-6-hydroxy-2-mercaptopyrimidine, followed by its nitrosation at the 5-position.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine [6]

-

Combine 0.57 g of ethyl cyanoacetate and 0.38 g of thiourea in 3 ml of methanol.

-

Add 1.17 g of the sodium salt of 2-hydroxypyridine to the mixture.

-

Heat the mixture under reflux.

-

After the reaction is complete, add 4 ml of water.

-

Neutralize the solution with 0.58 ml of acetic acid to precipitate the product.

-

Filter and collect the crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. The reported yield for this reaction is 82%.[6]

Step 2: Nitrosation of 4-Amino-6-hydroxy-2-mercaptopyrimidine (adapted from a similar nitrosation protocol)[1]

-

Dissolve the synthesized 4-Amino-6-hydroxy-2-mercaptopyrimidine in glacial acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Prepare a solution of sodium nitrite (NaNO2) and add it dropwise to the cooled pyrimidine solution.

-

Stir the reaction mixture at 0°C for 2 hours. The optimal pH for nitrosation is between 3 and 4.[1]

-

The nitroso product is expected to precipitate out of the solution.

-

Isolate the final product, this compound, by filtration.

-

Wash the product with cold water and dry under vacuum.

Proposed Analytical Methods

Due to the lack of specific published analytical methods, standard techniques for the characterization of organic compounds are recommended.

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating the purity of the compound. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | A molecular ion peak corresponding to the molecular weight of the compound (172.17 g/mol ). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H, O-H, C=O, C=S, and N=O stretching vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the molecular structure. | Resonances corresponding to the protons and carbons in the pyrimidine ring and its substituents. |

| UV-Vis Spectroscopy | Determination of absorption maxima for quantification. | Absorption maxima characteristic of the chromophoric pyrimidine ring system. |

Biological Activity and Signaling Pathways

This compound and its derivatives have been identified as potent antagonists of the A3 adenosine receptor (A3AR).[1] A3ARs are G protein-coupled receptors (GPCRs) that are implicated in various physiological and pathological processes.

Mechanism of Action as an A3AR Antagonist

The A3 adenosine receptor is primarily coupled to the Gi/o family of G proteins.[7] Activation of A3AR by its endogenous agonist, adenosine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8] This can trigger a cascade of downstream effects, including the modulation of mitogen-activated protein kinase (MAPK) pathways.[9]

As an antagonist, this compound would bind to the A3AR but not activate it. Instead, it would block the binding of adenosine, thereby preventing the initiation of the downstream signaling cascade. This leads to a restoration of adenylyl cyclase activity and normalizes cAMP levels.

A3 Adenosine Receptor Antagonist Signaling Pathway

The following diagram illustrates the signaling pathway of the A3 adenosine receptor and the inhibitory effect of an antagonist like this compound.

References

- 1. Buy this compound | 1672-48-6 [smolecule.com]

- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C4H4N4O2S | CID 2724406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5451-33-2|this compound|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Data Sheet: Molecular Weight of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed breakdown of the molecular weight for the chemical compound 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine.

Compound Identification

The compound is this compound. According to multiple chemical databases, its molecular formula is established as C₄H₄N₄O₂S.[1][2][3] This formula is critical for the precise calculation of its molecular weight.

Molecular Weight Calculation

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The calculation is based on the established molecular formula and the standard atomic weights of each element.

Table 1: Atomic Composition and Molecular Weight Calculation

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 4 | 1.008 | 4.032 |

| Nitrogen | N | 4 | 14.007[4][5][6] | 56.028 |

| Oxygen | O | 2 | 15.999[7][8][9] | 31.998 |

| Sulfur | S | 1 | 32.066[10][11] | 32.066 |

| Total | 172.168 |

The calculated molecular weight of this compound is 172.168 g/mol . This value is consistent with the literature, which reports a molecular weight of 172.17 g/mol .[1][3]

Logical Workflow for Molecular Weight Determination

The process for determining the molecular weight of a chemical compound is a standard procedure in chemistry, involving the identification of the molecular formula followed by the summation of the atomic weights of each atom in the formula.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. Buy this compound | 1672-48-6 [smolecule.com]

- 2. This compound | C4H4N4O2S | CID 2724406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|1672-48-6-Chempharmatech [chempharmatech.com]

- 4. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 7. fiveable.me [fiveable.me]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. quora.com [quora.com]

The Biochemical Potential of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, also known as 6-amino-5-nitroso-2-thiouracil, is a multifaceted pyrimidine derivative with a range of biochemical activities. This technical guide provides an in-depth overview of its potential applications in biochemistry, focusing on its role as an adenosine A3 receptor antagonist, a metal-chelating agent, and a compound with potential antimicrobial and enzyme-inhibitory properties. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows to support further research and development efforts.

Introduction

This compound is a heterocyclic compound with the molecular formula C4H4N4O2S.[1] Its structure, featuring amino, hydroxyl, mercapto, and nitroso functional groups, endows it with diverse chemical reactivity and biological activity.[2] Preliminary studies have suggested its potential as an antimicrobial and antioxidant agent, as well as an enzyme inhibitor.[2] More substantive research has pointed towards its role as a scaffold for potent and selective adenosine A3 receptor antagonists and as an effective chelator of heavy metal ions. This guide will delve into these applications, presenting the available quantitative data and experimental methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one | [1] |

| Synonyms | 6-Amino-5-nitroso-2-thiouracil, NSC 229540 | [1] |

| CAS Number | 1672-48-6 | [1] |

| Molecular Formula | C4H4N4O2S | [1] |

| Molecular Weight | 172.17 g/mol | [1] |

| Appearance | Orange to Very Dark Orange Solid | |

| pKa | 6.16 ± 0.25 (Predicted) |

Biochemical Applications

Adenosine A3 Receptor Antagonism

Quantitative Data: A3 Adenosine Receptor Binding Affinity of a Derivative

| Compound | Target | Assay Type | Ki (nM) | Selectivity | Reference |

| 5m (a derivative) | Human A3 Adenosine Receptor | Radioligand Binding Assay | 3.5 | Devoid of appreciable affinity for A1, A2A, and A2B ARs |

This highlights the potential of the 4-amino-6-hydroxy-2-mercaptopyrimidine scaffold in the design of selective A3AR antagonists.

The A3 adenosine receptor is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3][4] It can also signal through Gq proteins to activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][5] Downstream signaling can involve the modulation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, as well as the PI3K/Akt pathway.[3][5]

Metal Ion Chelation

This compound has been shown to form stable complexes with various divalent metal ions. The stoichiometry of these complexes is typically 1:2 (metal:ligand).[6] This chelating property suggests potential applications in the mitigation of heavy metal toxicity.

Quantitative Data: Stability and Thermodynamic Constants for Metal Complexation

The following data were determined potentiometrically for the interaction of this compound (AHMP) with Zinc(II) and Cadmium(II) ions.[6]

Table 1: Stability Constants of Zn(II) and Cd(II) Complexes with AHMP at 25°C

| Metal Ion | log K1 | log K2 | log β2 |

| Zn(II) | 5.36 | 4.95 | 10.31 |

| Cd(II) | 4.87 | 4.52 | 9.39 |

Table 2: Thermodynamic Parameters for the Formation of Zn(II) and Cd(II) Complexes with AHMP

| Complex | -ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| [Zn(AHMP)]+ | 30.59 | -18.73 | 39.79 |

| [Zn(AHMP)2] | 58.85 | -35.21 | 79.29 |

| [Cd(AHMP)]+ | 27.79 | -15.92 | 39.81 |

| [Cd(AHMP)2] | 53.59 | -30.41 | 77.74 |

Potential Antimicrobial and Enzyme Inhibitory Activities

Experimental Protocols

Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

A common method for the synthesis of the precursor, 4-amino-6-hydroxy-2-mercaptopyrimidine, involves the condensation of ethyl cyanoacetate and thiourea.[4][7]

Materials:

-

Ethyl cyanoacetate

-

Thiourea

-

Sodium methoxide or sodium salt of 2-hydroxypyridine

-

Methanol

-

Water

-

Acetic acid

Procedure:

-

Dissolve ethyl cyanoacetate (1 equivalent) and thiourea (1 equivalent) in methanol.

-

Add sodium methoxide (1.1 equivalents) or the sodium salt of 2-hydroxypyridine to the solution.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and add water.

-

Neutralize the solution with acetic acid to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield 4-amino-6-hydroxy-2-mercaptopyrimidine.

Nitrosation to form this compound: Detailed experimental procedures for the nitrosation of this specific precursor are not extensively documented. However, a general procedure for the nitrosation of similar pyrimidines involves the use of a nitrosating agent like sodium nitrite in an acidic medium.

General Procedure:

-

Suspend 4-amino-6-hydroxy-2-mercaptopyrimidine in a suitable solvent (e.g., water or a mixture of water and an organic solvent).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of sodium nitrite.

-

Maintain the reaction at a low temperature with stirring.

-

The formation of the colored nitroso product should be observable.

-

Isolate the product by filtration, wash with cold water, and dry.

Adenosine A3 Receptor Binding Assay (Adapted Protocol)

This protocol is a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the A3 adenosine receptor, and it should be optimized for specific laboratory conditions.[8][9]

Materials:

-

Cell membranes expressing the human A3 adenosine receptor (e.g., from CHO or HEK293 cells)

-

Radioligand: [125I]I-AB-MECA or a similar high-affinity A3AR radioligand

-

Test compound: this compound or its derivatives

-

Non-specific binding control: A high concentration of a standard A3AR agonist or antagonist (e.g., NECA)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well filter plates (e.g., GF/B or GF/C) pre-treated with polyethyleneimine (PEI)

-

Scintillation counter and scintillation cocktail

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well filter plate, set up wells for total binding (assay buffer + radioligand + cell membranes), non-specific binding (non-specific binding control + radioligand + cell membranes), and test compound binding (test compound dilutions + radioligand + cell membranes).

-

Add the radioligand to all wells at a concentration close to its Kd.

-

Initiate the binding reaction by adding the cell membrane preparation to all wells.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through the filter plate.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound presents a promising scaffold for the development of novel biochemical probes and therapeutic agents. Its demonstrated utility as a precursor for potent A3 adenosine receptor antagonists and its inherent metal-chelating properties are the most well-documented applications. While its antimicrobial and enzyme-inhibitory activities are noted, further quantitative studies are necessary to fully elucidate their potential. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers investigating the biochemical applications of this versatile compound.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling a Niche Pyrimidine: A Technical Guide to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, synthesis, and biological significance of the heterocyclic compound 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. This document provides a comprehensive overview for researchers and professionals in medicinal chemistry and drug development, summarizing key data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Compound Properties

This compound is a pyrimidine derivative characterized by the presence of an amino group at the 4th position, a hydroxyl group at the 6th position, a mercapto group at the 2nd position, and a nitroso group at the 5th position.[1] Its unique structure and functional groups contribute to its chemical reactivity and biological activity, making it a molecule of interest in various scientific domains.[1]

| Property | Value | Source |

| Molecular Formula | C4H4N4O2S | [1][2][3] |

| Molecular Weight | 172.17 g/mol | [2][3] |

| CAS Number | 1672-48-6 | [2][3][4] |

| Ammonium Salt CAS | 5451-33-2 | [5][6] |

| IUPAC Name | 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one | [3] |

| Synonyms | 6-Amino-5-nitroso-2-thiouracil | [3] |

Discovery and History

The history of this compound is rooted in the exploration of pyrimidine chemistry. The synthesis of the parent compound, 4-amino-6-hydroxy-2-mercaptopyrimidine, was reported in a 1954 publication by Baker, Joseph, and Schaub.[7] Their work involved the reaction of ethyl cyanoacetate with thiourea in the presence of sodium methoxide.[7]

The subsequent addition of the 5-nitroso group, a critical step for the compound's distinct biological activity, is achieved through nitrosation. This reaction typically involves the use of sodium nitrite (NaNO₂) in an acidic medium, such as acetic acid, at low temperatures (0–5°C).[1] The efficiency of this nitrosation is pH-dependent, with optimal yields achieved at a pH of 3–4.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process that begins with the creation of the pyrimidine core, followed by nitrosation.

Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

A common method for the synthesis of the precursor, 4-amino-6-hydroxy-2-mercaptopyrimidine, involves the condensation of ethyl cyanoacetate and thiourea.[8]

Experimental Protocol:

-

0.57 g of ethyl cyanoacetate and 0.38 g of thiourea are heated under reflux in 3 ml of methanol.[8]

-

1.17 g of the sodium salt of 2-hydroxypyridine is added as a condensing agent.[8]

-

After the reaction is complete, 4 ml of water is added to the mixture.[8]

-

The solution is then neutralized with 0.58 ml of acetic acid to precipitate the monohydrate crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine.[8]

-

The resulting product can be collected via filtration. The reported yield for this method is 82%.[8]

Nitrosation to Yield this compound

The introduction of the nitroso group at the 5th position is a crucial step for imbuing the molecule with its specific biological properties.

Experimental Protocol:

-

Dissolve the synthesized 6-amino-1-methyl-2-thiouracil (a derivative of the precursor) in glacial acetic acid.[1]

-

Cool the solution to 0°C in an ice bath.[1]

-

Add a solution of sodium nitrite (NaNO₂) dropwise to the cooled solution.[1]

-

Stir the reaction mixture for 2 hours at 0°C.[1]

-

The resulting 5-nitroso product can be isolated by filtration.[1]

dot graph experimental_workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} END_DOT Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives have shown notable biological activities, including antimicrobial and antioxidant properties.[1] However, the most significant area of research has been their role as antagonists of the A3 adenosine receptor (A3AR).[1][9]

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological and pathological processes.

As an antagonist, this compound and its derivatives bind to the A3AR but do not activate it. Instead, they block adenosine from binding, thereby inhibiting the downstream signaling pathway. This antagonism can have therapeutic implications in conditions where the A3AR is overactive.

Derivatives of this compound have demonstrated high potency and selectivity for the A3AR, with some showing a Ki value as low as 3.5 nM.[9]

Chemical Reactivity

The chemical behavior of this compound is influenced by its various functional groups:

-

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.[1]

-

Nucleophilic Substitution: The amino and mercapto groups can act as nucleophiles in substitution reactions.[1]

-

Condensation Reactions: The compound can react with aldehydes or ketones.[1]

-

Metal Ion Complexation: It has the ability to form stable complexes with metal ions.[1]

This diverse reactivity makes it a versatile building block in the synthesis of other complex molecules.

Conclusion

This compound is a compound with a rich chemical profile and significant biological potential, particularly as a scaffold for the development of potent and selective A3 adenosine receptor antagonists. This guide provides a foundational understanding of its history, synthesis, and mechanism of action, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into its derivatives and their therapeutic applications is a promising area for future research.

References

- 1. Buy this compound | 1672-48-6 [smolecule.com]

- 2. synchem.de [synchem.de]

- 3. This compound | C4H4N4O2S | CID 2724406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1672-48-6 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. biosynth.com [biosynth.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, a heterocyclic compound with applications in medicinal chemistry and as a chelating agent.[1] The synthesis is a two-step process involving the initial formation of a pyrimidine ring followed by a nitrosation reaction.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C4H4N4O2S | [2] |

| Molecular Weight | 172.17 g/mol | [2] |

| IUPAC Name | 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one | [2] |

| Appearance | Orange to Very Dark Orange Solid | [3] |

| pKa | 6.16 ± 0.25 | [3] |

| Solubility | Slightly soluble in 0.1N NaOH (with sonication) | [3] |

Experimental Protocols

The synthesis is performed in two main stages:

-

Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine: This step involves the condensation of ethyl cyanoacetate and thiourea to form the pyrimidine precursor.[1]

-

Nitrosation of 4-Amino-6-hydroxy-2-mercaptopyrimidine: The precursor is then nitrosated at the 5-position to yield the final product.[4]

Step 1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

This procedure is adapted from a known method for the synthesis of the pyrimidine precursor.[1]

Materials:

-

Ethyl cyanoacetate (0.57 g)

-

Thiourea (0.38 g)

-

Sodium salt of 2-hydroxypyridine (1.17 g)

-

Methanol (3 mL)

-

Water (4 mL)

-

Acetic acid (0.58 mL)

Procedure:

-

Combine ethyl cyanoacetate, thiourea, and the sodium salt of 2-hydroxypyridine in methanol.

-

Heat the mixture under reflux. The reaction time should be monitored for completion.

-

After the reaction is complete, add water to the reaction mixture.

-

Neutralize the solution with acetic acid to precipitate the product.

-

Collect the resulting crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate by filtration.

Expected Yield: 82%[1]

Step 2: Nitrosation of 4-Amino-6-hydroxy-2-mercaptopyrimidine

This part of the protocol is based on general procedures for the nitrosation of aminopyrimidines.[4]

Materials:

-

4-Amino-6-hydroxy-2-mercaptopyrimidine (from Step 1)

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Ice bath

Procedure:

-

Dissolve the 4-amino-6-hydroxy-2-mercaptopyrimidine in glacial acetic acid. The amount of acetic acid should be sufficient to fully dissolve the starting material.

-

Cool the solution to 0-5°C using an ice bath.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the cooled pyrimidine solution while maintaining the temperature between 0-5°C. The optimal pH for this reaction is between 3 and 4.[4]

-

Stir the reaction mixture at 0-5°C for approximately 2 hours.[4]

-

The this compound product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold water and dry it under vacuum.

Experimental Workflow

Caption: Workflow for the synthesis of the target compound.

Safety Information

-

This compound: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

References

Application Notes: Determination of Cobalt (III) using 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Introduction

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a heterocyclic compound belonging to the pyrimidine family.[1] Its structure, featuring amino, hydroxyl, mercapto, and nitroso functional groups, makes it an effective chelating agent for various metal ions.[1] This property is harnessed for the quantitative determination of cobalt (III) ions in solution. The reaction between this compound and cobalt (III) forms a stable, colored complex, which can be quantified using spectrophotometry. This method offers a simple, rapid, and cost-effective approach for cobalt (III) analysis in research and quality control laboratories.

Principle of the Method

This compound reacts with cobalt (III) ions in an acidic medium to form a stable, colored complex. The intensity of the color produced is directly proportional to the concentration of cobalt (III) in the sample. The absorbance of the complex is measured at its wavelength of maximum absorbance (λmax), and the concentration of cobalt (III) is determined from a calibration curve prepared from standard solutions.

Quantitative Data

The following table summarizes the key analytical parameters for the spectrophotometric determination of cobalt using a close analog of the target compound, 6-amino-2-benzylthio-5-nitroso-4-oxo-3,4-dihydropyrimidine (ABNP). These values provide a strong starting point for the optimization of the method using this compound.

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 410 nm |

| Optimal pH Range | 2 - 6 |

| Beer's Law Range | 1 - 9 µg/mL |

| Color of the Complex | Yellow |

| Solvent for Extraction | Chloroform |

Experimental Protocols

1. Preparation of Reagents

-

Cobalt (III) Standard Stock Solution (100 µg/mL):

-

Accurately weigh 0.2469 g of cobalt (II) chloride hexahydrate (CoCl₂·6H₂O).

-

Dissolve it in 100 mL of distilled water in a 250 mL beaker.

-

Add 10 mL of 30% hydrogen peroxide (H₂O₂) to oxidize Co(II) to Co(III).

-

Gently heat the solution for 10-15 minutes to ensure complete oxidation and to decompose excess H₂O₂.

-

Cool the solution and quantitatively transfer it to a 1000 mL volumetric flask.

-

Dilute to the mark with distilled water and mix thoroughly.

-

-

This compound Reagent Solution (0.1% w/v):

-

Accurately weigh 0.1 g of this compound.

-

Dissolve it in 100 mL of absolute ethanol. Gentle warming may be required to aid dissolution.

-

-

Buffer Solution (pH 4.0):

-

Prepare a 0.2 M solution of acetic acid and a 0.2 M solution of sodium acetate.

-

Mix the solutions in a ratio of approximately 3:2 (acetic acid:sodium acetate) and adjust the pH to 4.0 using a pH meter.

-

2. Construction of the Calibration Curve

-

Pipette 0.0, 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the 100 µg/mL cobalt (III) standard stock solution into a series of 10 mL volumetric flasks. This will correspond to concentrations of 0, 10, 20, 40, 60, and 80 µg/mL, which after final dilution will be 0, 1, 2, 4, 6, and 8 µg/mL.

-

To each flask, add 2 mL of the pH 4.0 buffer solution.

-

Add 1 mL of the 0.1% this compound reagent solution to each flask.

-

Dilute to the mark with distilled water and mix well.

-

Allow the solutions to stand for 15 minutes for complete color development.

-

Measure the absorbance of each solution at 410 nm using a spectrophotometer, with the blank solution (0 µg/mL cobalt) as the reference.

-

Plot a graph of absorbance versus concentration of cobalt (III) (in µg/mL).

3. Analysis of a Sample Solution

-

Take a known volume of the sample solution containing an unknown amount of cobalt (III) in a 10 mL volumetric flask. The concentration of cobalt in the aliquot should fall within the Beer's law range.

-

Add 2 mL of the pH 4.0 buffer solution.

-

Add 1 mL of the 0.1% this compound reagent solution.

-

Dilute to the mark with distilled water and mix well.

-

Allow the solution to stand for 15 minutes.

-

Measure the absorbance of the solution at 410 nm against the reagent blank.

-

Determine the concentration of cobalt (III) in the sample from the calibration curve.

Visualizations

Experimental Workflow for Cobalt (III) Determination

Caption: Workflow for the spectrophotometric determination of Cobalt (III).

Logical Relationship of the Chelation Reaction

References

Application Notes and Protocols: Spectrophotometric Determination of Iron (II) with 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Disclaimer: The following protocol is a proposed methodology based on the known chelating properties of pyrimidine derivatives and general principles of spectrophotometric analysis. As of the compilation of this document, a standardized and validated method for the determination of iron (II) using 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine has not been extensively reported in peer-reviewed literature. This document is intended to serve as a foundational guide for researchers to develop and validate their own specific applications.

Introduction

Iron is a crucial element in numerous biological and industrial processes. Its accurate quantification, particularly in the ferrous (Fe²⁺) state, is of significant interest. This compound is a heterocyclic compound known to form stable complexes with metal ions due to the presence of multiple donor atoms (N, O, S).[1][2][3] This characteristic suggests its potential as a chromogenic reagent for the spectrophotometric determination of metal ions, including iron (II). This application note outlines a hypothetical protocol for the determination of iron (II) using this reagent. The proposed method is based on the formation of a colored complex between iron (II) and this compound, with the absorbance of the resulting solution being proportional to the iron (II) concentration.

Principle of the Method

The proposed method involves the reaction of iron (II) with this compound in a buffered aqueous solution to form a stable, colored complex. The intensity of the color, which is directly proportional to the concentration of the iron (II) complex, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known iron (II) concentrations. The concentration of iron (II) in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Figure 1: Conceptual workflow for the spectrophotometric determination of Iron (II).

Hypothetical Quantitative Data

The following table summarizes the anticipated analytical parameters for this hypothetical method. These values are estimates based on similar spectrophotometric methods and would require experimental validation.

| Parameter | Hypothetical Value | Notes |

| Wavelength of Maximum Absorbance (λmax) | 550 - 650 nm | The formation of a colored complex is expected. The exact λmax needs to be determined experimentally by scanning the spectrum of the Fe(II)-reagent complex. |

| Molar Absorptivity (ε) | > 1.0 x 10⁴ L mol⁻¹ cm⁻¹ | A high molar absorptivity is desirable for good sensitivity. This value is comparable to other sensitive reagents for iron. |

| Beer's Law Range | 0.1 - 5.0 mg/L (ppm) | This is a typical working range for spectrophotometric metal analysis. The linear range must be established experimentally by plotting a calibration curve. |

| Limit of Detection (LOD) | < 0.05 mg/L | The LOD is the lowest concentration of analyte that can be reliably detected. It can be estimated as 3 times the standard deviation of the blank absorbance. |

| Limit of Quantification (LOQ) | < 0.15 mg/L | The LOQ is the lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. It is often estimated as 10 times the standard deviation of the blank absorbance. |

| Stoichiometry (Fe²⁺:Reagent) | 1:2 or 1:3 | The molar ratio of the complex would need to be determined using methods such as the mole-ratio method or Job's method of continuous variation. |

| Optimal pH Range | 4.0 - 6.0 | A buffered solution is necessary to ensure complete and stable complex formation. The optimal pH needs to be determined experimentally. |

| Color Stability | > 1 hour | The colored complex should be stable for a sufficient period to allow for accurate and reproducible measurements. |

Experimental Protocol

Reagents and Solutions

-

Deionized Water: For all solution preparations and dilutions.

-

Standard Iron (II) Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) and dissolve it in a 1-liter volumetric flask containing approximately 500 mL of deionized water and 2 mL of concentrated sulfuric acid. Dilute to the mark with deionized water.

-

Working Iron (II) Standard Solutions (0.1 - 5.0 mg/L): Prepare a series of working standards by appropriate serial dilution of the stock solution.

-

This compound Reagent Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable solvent (e.g., ethanol or dimethylformamide, as the reagent may have low aqueous solubility). Gentle heating may be required.

-

Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any Fe³⁺ to Fe²⁺.

-

Acetate Buffer Solution (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

Instrumentation

-

UV-Visible Spectrophotometer

-

Cuvettes (1 cm path length)

-

pH meter

-

Calibrated volumetric flasks and pipettes

Experimental Procedure

-

Pipette 5.0 mL of a 2.0 mg/L working iron (II) standard solution into a 50 mL volumetric flask.

-

Add 1.0 mL of hydroxylamine hydrochloride solution and mix well. Allow to stand for 10 minutes.

-

Add 5.0 mL of the acetate buffer solution (pH 5.0).

-

Add 2.0 mL of the 0.1% this compound reagent solution.

-

Dilute to the mark with deionized water, stopper, and mix thoroughly.

-

Allow the color to develop for 15-20 minutes.

-

Prepare a reagent blank using deionized water in place of the iron (II) standard and following the same procedure.

-

Scan the absorbance of the iron (II) complex solution from 400 nm to 800 nm against the reagent blank.

-

The wavelength at which the maximum absorbance is observed is the λmax.

-

Pipette aliquots (e.g., 0, 1.0, 2.5, 5.0, 7.5, 10.0, and 12.5 mL) of the 10 mg/L intermediate iron (II) standard solution into a series of 50 mL volumetric flasks to prepare standards with final concentrations of 0, 0.2, 0.5, 1.0, 1.5, 2.0, and 2.5 mg/L.

-

To each flask, add 1.0 mL of hydroxylamine hydrochloride solution and mix. Let it stand for 10 minutes.

-

Add 5.0 mL of the acetate buffer solution (pH 5.0) to each flask.

-

Add 2.0 mL of the 0.1% this compound reagent solution to each flask.

-

Dilute to the mark with deionized water, stopper, and mix well.

-

Allow 15-20 minutes for color development.

-

Measure the absorbance of each standard solution at the predetermined λmax against the reagent blank (the 0 mg/L standard).

-